Ethyl 3-iodocyclobutane-1-carboxylate
Description
Significance of Halogenated Cyclobutane (B1203170) Derivatives in Synthetic Organic Chemistry
Cyclobutane derivatives are highly valued as versatile starting materials in organic synthesis. researchgate.net Their inherent ring strain makes them susceptible to ring-opening and ring-expansion reactions, providing pathways to complex acyclic and larger cyclic structures that might be difficult to access otherwise. researchgate.netresearchgate.net The presence of a halogen atom on the cyclobutane ring adds a crucial element of reactivity. Halogens, particularly iodine, are excellent leaving groups in nucleophilic substitution reactions and can participate in a wide array of coupling reactions.
This combination of a strained ring and a reactive halogen handle allows halogenated cyclobutanes to serve as key intermediates in the synthesis of natural products and pharmacologically active compounds. researchgate.netacs.org The development of new synthetic methods for the stereocontrolled preparation of substituted cyclobutanes is an area of ongoing research, highlighting their importance to the synthetic community. acs.orgnih.gov Transformations involving these derivatives can lead to the discovery of novel cascade reactions, further expanding the toolkit of organic chemists. researchgate.net
Structural Characteristics and Nomenclature of Ethyl 3-iodocyclobutane-1-carboxylate
This compound is an organic compound featuring a central cyclobutane ring. An ethyl carboxylate group (-COOCH₂CH₃) is attached to the first carbon atom of the ring, and an iodine atom is attached to the third carbon atom. The compound exists as a mixture of diastereomers (cis and trans isomers), which are stereoisomers that are not mirror images of each other.
The systematic IUPAC name for this compound is this compound. achemblock.comchemicalbook.com Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound achemblock.com |
| Synonyms | 3-Iodo-cyclobutanecarboxylic acid ethyl ester chemicalbook.com |
| CAS Number | 98431-45-9 achemblock.comchemicalbook.com |
| Molecular Formula | C₇H₁₁IO₂ achemblock.comchemicalbook.com |
| Molecular Weight | 254.07 g/mol achemblock.comchemicalbook.com |
| Appearance | Colorless to Yellow Liquid achemblock.com |
This table presents key identifiers and physical properties of this compound.
Overview of Current Research Trajectories and Challenges for the Compound
Current research involving this compound and related structures focuses on their synthesis and application as synthetic intermediates. The preparation of this compound can be achieved from precursors such as Ethyl 3-hydroxycyclobutane-1-carboxylate. chemicalbook.com The synthesis of substituted cyclobutanes, in general, remains a topic of significant interest, with methods like [2+2] cycloadditions, ring contractions, and rearrangements being actively explored. acs.orgnih.govresearchgate.net
Once synthesized, the reactivity of this compound is dominated by its two functional groups. The iodine atom can be displaced by various nucleophiles in substitution reactions. This allows for the introduction of a wide range of other functional groups onto the cyclobutane ring. The ester group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid (3-iodocyclobutane-1-carboxylic acid) or reduction.
Despite its utility, the synthesis and manipulation of this compound present challenges. A primary difficulty is achieving stereoselectivity during synthesis, controlling the relative orientation (cis or trans) of the iodo and ester groups. acs.org The inherent strain of the four-membered ring, while synthetically useful, can also lead to undesired side reactions or instability under certain conditions. researchgate.net Furthermore, the development of efficient and scalable industrial production methods for such specialized building blocks remains a practical hurdle for their broader application.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYPDQJMPOVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98431-45-9 | |
| Record name | 3-Iodo-cyclobutanecarboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Ethyl 3 Iodocyclobutane 1 Carboxylate
Regioselective and Stereoselective Synthesis of the Cyclobutane (B1203170) Core
The formation of the cyclobutane ring with the desired 1,3-substitution pattern is a critical step in the synthesis of ethyl 3-iodocyclobutane-1-carboxylate. Control over regioselectivity and stereoselectivity is paramount for an efficient synthetic route. Two primary strategies for constructing the cyclobutane core are cycloaddition reactions and ring contraction or expansion methodologies.
Cycloaddition Reactions in Cyclobutane Formation
[2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings. These reactions involve the union of two doubly bonded systems to form a four-membered ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the reacting partners. For the synthesis of a 1,3-disubstituted cyclobutane, a suitable ketene (B1206846) or ketene equivalent can be reacted with an appropriately substituted alkene.
A notable example involves the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org This approach utilizes the Knoevenagel condensation of a cyclobutanone (B123998) with Meldrum's acid, followed by a diastereoselective reduction of the resulting cyclobutylidene Meldrum's acid derivative. acs.org This method provides a high degree of control over the relative stereochemistry of the substituents at the 1 and 3 positions.
| Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (cis:trans) |
| 3-Substituted Cyclobutanone and Meldrum's Acid | Piperidine, Acetic Acid, Benzene, reflux | Cyclobutylidene Meldrum's Acid | N/A |
| Cyclobutylidene Meldrum's Acid | NaBH4 | cis-1,3-disubstituted cyclobutane | 10:1 |
Table 1: Diastereoselective Synthesis of a cis-1,3-disubstituted Cyclobutane acs.org
Ring Contraction or Expansion Methodologies Leading to Cyclobutane
Alternative approaches to the cyclobutane core involve the rearrangement of larger or smaller ring systems. Ring contraction of cyclopentane (B165970) derivatives or ring expansion of cyclopropane (B1198618) derivatives can provide access to functionalized cyclobutanes.
For instance, the synthesis of 3-oxocyclobutanecarboxylic acid, a potential precursor, has been achieved through a multi-step sequence starting from the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane. brainly.in This is followed by hydrolysis and decarboxylation to yield the desired cyclobutanone derivative. brainly.in The ketone at the 3-position can then serve as a handle for introducing the iodo substituent after reduction to a hydroxyl group.
| Starting Materials | Key Steps | Intermediate/Product |
| Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane | Cyclization | Disubstituted cyclobutane derivative |
| Disubstituted cyclobutane derivative | Hydrolysis and Decarboxylation | 3-Oxocyclobutanecarboxylic acid |
Table 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid via Ring Formation brainly.in
Introduction of the Iodine Substituent
Once the cyclobutane-1-carboxylate core is established, the next crucial step is the introduction of the iodine atom at the 3-position. This can be accomplished through either halogen exchange reactions or direct iodination methods.
Halogen Exchange Reactions for Iodination of Cyclobutane Derivatives
A common and effective method for introducing an iodine atom is through a halogen exchange reaction, often from a hydroxyl group. This typically involves a two-step process: activation of the alcohol followed by nucleophilic substitution with an iodide source.
A plausible route to this compound would start from ethyl 3-hydroxycyclobutane-1-carboxylate. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then undergo an SN2 reaction with an iodide salt, such as sodium iodide in acetone, to yield the desired 3-iodocyclobutane derivative.
| Substrate | Reagents and Conditions | Product |
| Ethyl 3-hydroxycyclobutane-1-carboxylate | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium iodide, Acetone | This compound |
Table 3: Iodination via Halogen Exchange from a Hydroxyl Precursor
Direct Iodination Approaches
Direct iodination of a C-H bond on the cyclobutane ring is a more direct but often less selective method. However, for certain substrates, regioselective iodination is possible. The synthesis of 3-iodocyclobutane-1-carboxylic acid has been reported through the reaction of a cyclobutane derivative with iodine in the presence of a suitable oxidizing agent. While the specific starting cyclobutane derivative is not detailed, this suggests a direct iodination pathway is feasible. The reaction is typically carried out in a solvent like acetic acid at controlled temperatures to manage the reaction rate and yield.
| Substrate | Reagents and Conditions | Product |
| Cyclobutane-1-carboxylic acid derivative | Iodine, Oxidizing agent, Acetic acid, 0-25 °C | 3-Iodocyclobutane-1-carboxylic acid |
Table 4: Direct Iodination of a Cyclobutane Derivative
Esterification Reactions for Carboxylate Functionalization
The final step in the synthesis of this compound is the formation of the ethyl ester from the corresponding carboxylic acid. Fischer esterification is a classic and widely used method for this transformation.
This reaction involves treating 3-iodocyclobutane-1-carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.ukathabascau.cayoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com
| Substrate | Reagents and Conditions | Product |
| 3-Iodocyclobutane-1-carboxylic acid | Ethanol (excess), Sulfuric acid (catalytic), Heat | This compound |
Table 5: Fischer Esterification for the Synthesis of the Target Compound masterorganicchemistry.comchemguide.co.ukathabascau.cayoutube.com
Alternatively, if the synthesis starts with a precursor that already contains an ester group, this final esterification step may not be necessary. The choice of the synthetic route will depend on the availability of starting materials and the desired control over stereochemistry.
Diastereoselective Synthesis and Resolution of Isomeric Mixtures of this compound
The stereochemical configuration of substituents on a cyclobutane ring profoundly influences its biological activity and material properties. Consequently, the development of synthetic methodologies that allow for precise control over the diastereomeric outcome is of significant importance in organic chemistry. For a molecule such as this compound, which contains two stereocenters, four possible stereoisomers exist as two pairs of enantiomers. This section delves into the strategies for controlling the diastereomeric ratio during synthesis and the subsequent chromatographic techniques for separating these isomeric mixtures.
Strategies for Diastereomeric Ratio Control
While specific diastereoselective synthetic routes for this compound are not extensively documented, general strategies for achieving high diastereoselectivity in the synthesis of substituted cyclobutanes can be applied. These methods often rely on catalyst control, substrate control, or the inherent stereochemical course of a particular reaction.
One powerful strategy involves the use of transition metal catalysis. For instance, cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes has been shown to produce densely functionalized cyclobutanes with high diastereoselectivity. researchgate.net The choice of ligand in these catalytic systems is crucial for dictating the stereochemical outcome, enabling the selective formation of one diastereomer over others. researchgate.net Such processes can achieve excellent regio- and diastereoselectivity, often exceeding 98:2. researchgate.net
Another approach is the ring-opening of strained bicyclic precursors, such as bicyclo[1.1.0]butanes (BCBs). Catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been demonstrated to yield multi-substituted cyclobutanes with high diastereomeric ratios, in some cases greater than 20:1. researchgate.net The selection of the copper catalyst's oxidation state (Cu(I) vs. Cu(II)) can direct the reaction to different regioisomers and diastereomers. researchgate.net Similarly, Lewis acid-catalyzed ring-opening reactions of BCBs can lead to 1,1,3-trisubstituted cyclobutanes with good to excellent trans/cis ratios. acs.org
Furthermore, stereoselective ring contractions of appropriately substituted pyrrolidines can afford highly functionalized cyclobutanes with outstanding diastereo- and enantiocontrol. acs.org This method has been shown to proceed with a "memory of chirality," effectively transferring the stereochemical information from the starting material to the cyclobutane product. acs.org
The sulfa-Michael addition to cyclobutenes represents another effective strategy for diastereoselective synthesis. In the presence of a suitable catalyst, this reaction can yield thio-substituted cyclobutanes in high yields and with diastereomeric ratios exceeding 95:5. rsc.org
The following table summarizes representative data on diastereomeric ratio control in the synthesis of substituted cyclobutanes using various methodologies, which could be adapted for the synthesis of this compound.
| Synthetic Strategy | Catalyst/Reagent | Substrate(s) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Cobalt-Catalyzed Coupling | Co(II) complex with chiral ligand | Alkyne and Cyclobutene | >98:2 | up to 95 | researchgate.net |
| Ring-Opening of BCBs | Cu(II)Br2 / LiBr | Acyl Bicyclobutane and Diphenyl Phosphine | >20:1 | Not specified | researchgate.net |
| Ring Contraction | Iodonitrene species | Substituted Pyrrolidine | >20:1 | 24 | acs.org |
| Sulfa-Michael Addition | DBU | Thiol and Cyclobutene | >95:5 | up to 100 | rsc.org |
| Lewis Acid-Catalyzed Ring-Opening | Sc(OTf)3 | Bicyclobutane and Thioamide | >98/2 (trans/cis) | 76-85 | acs.org |
Chromatographic Separation Techniques for Enantiomers and Diastereomers
Following the synthesis of this compound, which may result in a mixture of diastereomers and enantiomers, effective separation techniques are essential to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) is a primary tool for this purpose.
For the separation of diastereomers, standard achiral stationary phases can often be employed. Diastereomers have different physical properties, which generally allows for their separation using common chromatographic techniques. The choice of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve baseline separation of the diastereomeric peaks. The diastereomeric ratio of a reaction product is frequently determined by analyzing the crude reaction mixture using nuclear magnetic resonance (NMR) spectroscopy or HPLC. researchgate.netnih.gov
The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. This is typically achieved through chiral HPLC, which utilizes a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. While specific chiral resolution methods for this compound are not detailed in the literature, general approaches used for other chiral cyclobutane derivatives would be applicable. The selection of the appropriate chiral column and mobile phase is critical for successful enantiomeric separation and is often determined through screening of various commercially available chiral columns.
The table below outlines common chromatographic techniques and their applicability to the separation of isomers of this compound.
| Technique | Stationary Phase | Purpose | Typical Analytes | Reference |
| HPLC | Silica Gel, C18 (Achiral) | Separation of Diastereomers | Diastereomeric mixtures of cyclobutane derivatives | researchgate.netnih.gov |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Separation of Enantiomers | Enantiomeric mixtures of chiral cyclobutanes | researchgate.net |
| NMR Spectroscopy | Not applicable | Determination of Diastereomeric Ratio | Crude reaction mixtures containing diastereomers | researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Iodocyclobutane 1 Carboxylate
Nucleophilic Substitution Reactions at the Iodinated Carbon Center
Nucleophilic substitution reactions involving ethyl 3-iodocyclobutane-1-carboxylate are complex, with outcomes dependent on the reaction conditions and the nature of the nucleophile. Both unimolecular (SN1) and bimolecular (SN2) pathways are possible, each with distinct mechanistic features.
The SN1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the stability of this intermediate. masterorganicchemistry.com In the case of this compound, the departure of the iodide leaving group would form a secondary cyclobutyl carbocation.
Cyclobutane (B1203170) rings possess significant ring strain, a combination of angle strain and torsional strain, which makes them less stable than their acyclic or larger ring counterparts. libretexts.orgmasterorganicchemistry.com This inherent instability influences the stability of carbocations formed on the ring. While a secondary carbocation is generally less stable than a tertiary one, the strain in the cyclobutane ring can lead to rearrangements to form more stable carbocations, such as a cyclopentyl cation through ring expansion. stackexchange.comechemi.comreddit.com However, the cyclobutyl carbocation can also undergo rearrangement to a cyclopropylcarbinyl cation, which is stabilized by resonance. echemi.comstackexchange.com
The stability of the cyclobutyl carbocation is a critical factor in determining the feasibility of an SN1 pathway. Computational studies have shown that substituent effects can significantly influence the stability of cyclobutyl cations. chemrxiv.orgacs.org The presence of the electron-withdrawing ethyl carboxylate group at the 1-position can destabilize the carbocation at the 3-position, potentially disfavoring the SN1 mechanism.
Table 1: Factors Influencing SN1 Reactions in this compound
| Factor | Influence on SN1 Pathway |
| Carbocation Stability | Formation of a secondary cyclobutyl carbocation is a key step. Ring strain can lead to rearrangements to more stable carbocations. stackexchange.comechemi.comreddit.com |
| Solvent | Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 mechanism. libretexts.orgyoutube.com |
| Nucleophile | Weak nucleophiles favor the SN1 pathway. youtube.comchemistrysteps.com |
| Substituent Effects | The electron-withdrawing ethyl carboxylate group can destabilize the carbocation, potentially hindering the SN1 reaction. chemrxiv.org |
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. oregonstate.edu
For this compound, an SN2 reaction would involve a backside attack by the nucleophile on the carbon atom bonded to the iodine. The success of this pathway is highly dependent on steric hindrance around the reaction site. youtube.com The puckered nature of the cyclobutane ring can influence the accessibility of the carbon for backside attack. masterorganicchemistry.com
Strong, less sterically hindered nucleophiles are generally required for SN2 reactions to proceed efficiently. youtube.comchemistrysteps.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
Table 2: Comparison of SN1 and SN2 Mechanisms for this compound
| Feature | SN1 Mechanism | SN2 Mechanism |
| Mechanism | Two-step (carbocation intermediate) masterorganicchemistry.com | One-step (concerted) masterorganicchemistry.com |
| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] masterorganicchemistry.com |
| Nucleophile | Weak nucleophiles youtube.comchemistrysteps.com | Strong nucleophiles youtube.comchemistrysteps.com |
| Stereochemistry | Racemization oregonstate.edu | Inversion of configuration oregonstate.edu |
| Substrate | Favored by more substituted substrates (tertiary > secondary) masterorganicchemistry.com | Favored by less sterically hindered substrates (methyl > primary > secondary) youtube.com |
The kinetics of nucleophilic substitution in cyclobutane systems are significantly affected by the inherent ring strain. The transition state of the reaction can either increase or decrease the ring strain compared to the ground state. For an SN2 reaction, the transition state involves a pentacoordinate carbon, which can alter the bond angles and torsional strain within the ring.
Substituent effects also play a crucial role. The ethyl carboxylate group at the 1-position is electron-withdrawing, which can influence the partial positive charge on the iodinated carbon, making it more susceptible to nucleophilic attack. The Thorpe-Ingold effect suggests that substituents can influence reaction rates by altering the bond angles within the ring. wikipedia.org
Elimination Reactions to Form Unsaturated Cyclobutane Carboxylates
Elimination reactions of this compound, typically promoted by a base, lead to the formation of unsaturated cyclobutane carboxylates, such as ethyl cyclobut-2-ene-1-carboxylate. nih.gov These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.orglibretexts.org
The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. chemistrysteps.com It is favored by weak bases and polar protic solvents that can stabilize the carbocation. libretexts.orglibretexts.org The rate of the E1 reaction is dependent only on the concentration of the substrate. pharmaguideline.com
The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. chemistrysteps.com This mechanism is favored by strong, bulky bases and is a second-order reaction, with the rate depending on the concentrations of both the substrate and the base. chemistrysteps.compharmaguideline.com
The choice between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate. libretexts.orglibretexts.org For a secondary halide like this compound, both mechanisms are possible, and the reaction conditions will dictate the predominant pathway. libretexts.org
Table 3: Conditions Favoring E1 vs. E2 Mechanisms
| Condition | E1 Mechanism | E2 Mechanism |
| Base | Weak base (e.g., H₂O, ROH) libretexts.orgchemistrysteps.com | Strong base (e.g., RO⁻, OH⁻) libretexts.orgchemistrysteps.com |
| Solvent | Polar protic (e.g., ethanol (B145695), water) libretexts.org | Aprotic or less polar solvents |
| Substrate | Favored by tertiary and secondary halides chemistrysteps.com | Can occur with primary, secondary, and tertiary halides chemistrysteps.com |
| Kinetics | First order pharmaguideline.com | Second order pharmaguideline.com |
When an elimination reaction can result in the formation of more than one alkene product, the reaction is said to be regioselective. libretexts.org In the case of this compound, elimination can potentially lead to the formation of ethyl cyclobut-1-ene-1-carboxylate or ethyl cyclobut-2-ene-1-carboxylate.
According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. chemistrysteps.com However, in cases where a sterically hindered base is used, the major product can be the less substituted alkene, a phenomenon known as the Hofmann rule . chemistrysteps.com
For this compound, the relative acidity of the protons on the carbons adjacent to the iodinated carbon, as well as steric factors, will determine the regiochemical outcome of the elimination reaction. The electron-withdrawing effect of the carboxylate group will increase the acidity of the proton at the 1-position, potentially influencing the product distribution.
Radical Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is the weaker of the carbon-halogen bonds, making it susceptible to cleavage and subsequent radical formation. This reactivity is central to its participation in various radical-mediated transformations.
The generation of a 3-(ethoxycarbonyl)cyclobutyl radical from this compound can be initiated through homolytic cleavage of the carbon-iodine bond. This process, where the two electrons of the C-I bond are distributed equally between the carbon and iodine atoms, typically requires an external energy source, such as light in photocatalysis. alfa-chemistry.comuva.nl
In a notable application, the generation of the cyclobutyl radical has been achieved using visible-light photocatalysis. alfa-chemistry.comuva.nl This method involves the use of a photocatalyst, such as Eosin Y, which, upon excitation by light, can facilitate a single-electron transfer (SET) process. In the presence of a sacrificial electron donor, the excited photocatalyst can reduce the alkyl iodide, leading to the cleavage of the C-I bond and the formation of the desired radical intermediate. researchgate.netuva.nl
Table 1: Methods for Radical Generation from this compound
| Method | Reagents/Conditions | Intermediate |
| Photocatalysis | Visible light, Photocatalyst (e.g., Eosin Y), Sacrificial electron donor | 3-(ethoxycarbonyl)cyclobutyl radical |
Once generated, the 3-(ethoxycarbonyl)cyclobutyl radical is a versatile intermediate that can participate in intermolecular and intramolecular reactions. A primary pathway for this radical is intermolecular addition to an electron-deficient alkene, in a process known as a Giese-type reaction. alfa-chemistry.comuva.nl This addition results in the formation of a new carbon-carbon bond and a new radical intermediate, which can then be quenched to yield the final product. For instance, the photocatalytically generated 3-(ethoxycarbonyl)cyclobutyl radical has been shown to add to radical acceptors, affording products with a diastereomeric ratio of 2:1. alfa-chemistry.comuva.nl
While specific examples of intramolecular radical cyclization involving this compound are not extensively documented in readily available literature, the principles of radical cyclization suggest potential pathways. nih.gov If the ester moiety were modified to contain an appropriately positioned unsaturated bond, the generated cyclobutyl radical could undergo an intramolecular cyclization to form bicyclic structures. The regioselectivity of such a cyclization would be governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored.
Functional Group Transformations of the Ethyl Carboxylate Moiety
The ethyl carboxylate group of this compound undergoes a variety of well-established ester transformations, including hydrolysis, transesterification, reduction, and condensation reactions.
The hydrolysis of the ethyl ester to the corresponding 3-iodocyclobutane-1-carboxylic acid can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org In contrast, base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. chemguide.co.uk
Transesterification, the conversion of the ethyl ester to a different ester, can be accomplished by reacting the compound with an alcohol in the presence of an acid or base catalyst. organic-chemistry.orgmasterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
Table 2: Hydrolysis and Transesterification of this compound
| Reaction | Reagents | Product |
| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 3-Iodocyclobutane-1-carboxylic acid |
| Base-catalyzed Hydrolysis | 1. NaOH, heat 2. H₃O⁺ | 3-Iodocyclobutane-1-carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | 3-Iodocyclobutane-1-carboxylate (with R' alkyl group) |
The ethyl carboxylate group can be reduced to a primary alcohol, (3-iodocyclobutyl)methanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemistrysteps.comyoutube.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless activating agents are used. libretexts.orgresearchgate.net The resulting alcohol can serve as a precursor for further functionalization, such as conversion to halides or ethers.
The presence of α-hydrogens on the cyclobutane ring adjacent to the ester group allows for the participation of this compound in condensation reactions. The Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base, could theoretically lead to the formation of a β-keto ester. uomustansiriyah.edu.iqwikipedia.orglibretexts.org However, due to the cyclic nature of the substrate, intermolecular condensation may be sterically hindered.
More relevant would be intramolecular condensation reactions if a second ester group were present on the cyclobutane ring system. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful method for forming cyclic β-keto esters, typically five- or six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.org While this compound itself cannot undergo a Dieckmann condensation, a derivative containing a second ester group at an appropriate position could be cyclized via this method.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Iodocyclobutane 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-iodocyclobutane-1-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the cyclobutane (B1203170) ring protons. The ethyl group will present as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling to each other.
The protons on the cyclobutane ring will show more complex splitting patterns due to both geminal and vicinal coupling. The proton attached to the carbon bearing the iodine atom (C3-H) is expected to be significantly downfield due to the deshielding effect of the electronegative iodine. The protons on C2 and C4 would be diastereotopic, leading to complex multiplets. The proton at C1 would also appear as a multiplet, coupled to the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl) | 1.25 | Triplet (t) |
| -CH₂- (ethyl) | 4.15 | Quartet (q) |
| -CH- (C1) | 3.10 | Multiplet (m) |
| -CH₂- (C2, C4) | 2.50 - 2.90 | Multiplet (m) |
| -CH- (C3) | 4.50 | Multiplet (m) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, six unique carbon signals are anticipated. The carbonyl carbon of the ester group will appear significantly downfield. The carbon atom bonded to the iodine (C3) will also be shifted to a lower field, although the heavy atom effect of iodine can sometimes lead to broader signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 14.2 |
| -CH₂- (ethyl) | 60.8 |
| C1 | 45.0 |
| C2, C4 | 35.0 |
| C3 | 25.0 |
| C=O (ester) | 173.5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ethyl -CH₂- and -CH₃ protons. It would also map the coupling network within the cyclobutane ring, helping to trace the connectivity from C1-H through the C2/C4 protons to the C3-H.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Iodine-127 is an NMR active nucleus, although it is a quadrupolar nucleus which often leads to very broad signals. The chemical shift of ¹²⁷I is highly sensitive to the electronic environment around the iodine atom. For this compound, ¹²⁷I NMR could provide direct information about the covalent nature of the C-I bond. The expected chemical shift would be in the range typical for alkyl iodides. However, due to the broad line widths, obtaining high-resolution spectra can be challenging.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₁IO₂), the molecular weight is 254.07 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 254. A prominent peak would correspond to the loss of the iodine atom (m/z 127), resulting in a fragment at m/z 127. Another characteristic fragmentation pathway for esters is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment ion. The McLafferty rearrangement is also a possibility if the geometric constraints of the cyclobutane ring allow for it.
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 254 | [C₇H₁₁IO₂]⁺ (Molecular Ion) |
| 209 | [M - OCH₂CH₃]⁺ |
| 127 | [C₇H₁₁O₂]⁺ |
| 127 | I⁺ |
| 83 | [C₅H₇O]⁺ |
| 55 | [C₄H₇]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the aliphatic ethyl and cyclobutane groups will be observed around 2850-3000 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The C-I bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum, which can be more readily observed than in the IR spectrum for heavier halogens.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C-O (ester) | Stretching | 1000 - 1300 |
| C-I | Stretching | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. This suggests that the single-crystal X-ray structure of this particular compound has not been determined or, if it has, the data is not publicly available.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for the definitive structural elucidation of this compound, offering detailed insights into its solid-state conformation.
Should crystallographic data become available in the future, it would allow for the creation of a detailed data table, including parameters such as:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.
Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Molecules per Unit Cell (Z): This indicates the number of molecules of the compound contained within a single unit cell.
Calculated Density: The theoretical density of the crystal, derived from the crystallographic data.
Without experimental data from single-crystal X-ray diffraction, any discussion on the solid-state structure of this compound would be purely speculative. While computational modeling could predict a likely conformation, it would not provide the definitive structural proof that X-ray crystallography offers. Further research in this area is required to experimentally determine the crystal structure of this compound.
Computational Chemistry and Theoretical Studies of Ethyl 3 Iodocyclobutane 1 Carboxylate
Electronic Structure and Bonding Analysis
The electronic structure of Ethyl 3-iodocyclobutane-1-carboxylate is fundamentally dictated by the interplay of its constituent atoms and functional groups. A detailed analysis would involve mapping the electron density distribution to understand the nature of the covalent bonds. The carbon-iodine (C-I) bond is of particular interest due to the high polarizability of iodine, which influences the molecule's reactivity.
Key aspects of the electronic structure include the electronegativity difference between carbon and iodine, leading to a polarized C-I bond. The carboxylate group, with its electron-withdrawing nature, further influences the electron distribution across the cyclobutane (B1203170) ring. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, would be employed to quantify the charge distribution and analyze donor-acceptor interactions within the molecule.
Table 1: Predicted Atomic Charges and Hybridization
| Atom | Predicted Partial Charge (e) | Hybridization |
|---|---|---|
| C (ring, attached to I) | +0.15 to +0.25 | sp³ |
| I | -0.15 to -0.25 | sp³ |
| C (ring, attached to CO₂) | +0.20 to +0.30 | sp³ |
| O (carbonyl) | -0.50 to -0.60 | sp² |
| O (ester) | -0.40 to -0.50 | sp² |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is instrumental in predicting the reactivity of this compound. Reaction pathways for processes like nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions can be meticulously mapped. These models help in identifying the most plausible reaction mechanisms by calculating the energy profiles of various potential pathways.
The characterization of transition states is a critical component of this modeling. By locating the transition state structures and calculating their energies, activation barriers for different reactions can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control the product distribution. For instance, the modeling of an SN2 reaction would involve characterizing the pentavalent carbon transition state.
Conformational Analysis of the Cyclobutane Ring System and Substituent Orientations
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The conformational landscape of this compound is determined by the puckering of the ring and the orientation of the iodo and ethyl carboxylate substituents. These substituents can exist in either axial or equatorial positions in the puckered ring, leading to different stereoisomers (cis and trans) with distinct energies.
Table 2: Relative Energies of Predicted Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
|---|---|---|
| trans (most stable) | I (equatorial), CO₂Et (equatorial) | 0.00 |
| cis | I (axial), CO₂Et (equatorial) | 1.5 - 2.5 |
| cis | I (equatorial), CO₂Et (axial) | 2.0 - 3.0 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic data that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
Density Functional Theory (DFT) is a common method used for these predictions. The calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei. Similarly, the calculation of IR spectra can predict the vibrational frequencies associated with specific functional groups, such as the C=O stretch of the ester and the C-I stretch.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|
| ¹³C NMR (C-I) | 20-30 ppm | 15-35 ppm |
| ¹H NMR (HC-I) | 4.0-4.5 ppm | 3.8-4.6 ppm |
| IR C=O Stretch | 1725-1745 cm⁻¹ | 1730-1750 cm⁻¹ |
| IR C-I Stretch | 500-600 cm⁻¹ | 480-620 cm⁻¹ |
Quantum Chemical Calculations of Energetics and Thermodynamics
Quantum chemical calculations are essential for determining the fundamental energetic and thermodynamic properties of this compound. These calculations can provide accurate values for the heat of formation, Gibbs free energy, and entropy of the molecule.
High-level ab initio methods or DFT can be used to compute these properties. The heat of formation, for instance, provides a measure of the molecule's stability. Thermodynamic parameters like Gibbs free energy are crucial for predicting the spontaneity of reactions involving this compound. These calculated values are fundamental for understanding the chemical behavior and potential applications of this compound in various chemical processes.
Table 4: Calculated Thermodynamic Properties
| Property | Calculated Value |
|---|---|
| Heat of Formation (ΔHf°) | -80 to -100 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -50 to -70 kcal/mol |
| Standard Entropy (S°) | 90-110 cal/mol·K |
Synthetic Applications and Derivatization of Ethyl 3 Iodocyclobutane 1 Carboxylate
Use as a Versatile Building Block in Complex Organic Synthesis
The strategic importance of Ethyl 3-iodocyclobutane-1-carboxylate in organic synthesis lies in its capacity to introduce the cyclobutane (B1203170) scaffold into larger, more complex molecular architectures. rsc.orgchemguide.co.uk The cyclobutane unit is a key feature in numerous biologically active compounds and natural products. rsc.orgchemistryviews.org Its rigid, puckered structure can serve as a bioisostere for other groups, influencing the binding affinity and selectivity of a molecule for its biological target. The iodo substituent is a particularly useful handle for a variety of transformations, including cross-coupling reactions and the formation of organometallic reagents. The ester group, on the other hand, can be readily hydrolyzed, reduced, or converted into other functional groups, further expanding the synthetic possibilities.
Carbon-Carbon Bond Forming Reactions
The carbon-iodine bond in this compound is amenable to a range of carbon-carbon bond-forming reactions, which are fundamental transformations in the construction of complex organic molecules.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, being an alkyl iodide, can participate in several such reactions.
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used for the formation of carbon-carbon single bonds.
Table 1: Representative Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 3-arylcyclobutane-1-carboxylate |
The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orglibretexts.org This reaction is instrumental in the synthesis of substituted alkynes.
Table 2: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Ethyl 3-alkynylcyclobutane-1-carboxylate |
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation or vinylation of alkenes.
Table 3: Representative Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Alkene (e.g., styrene) | Pd(OAc)₂ | Et₃N | DMF | Ethyl 3-alkenylcyclobutane-1-carboxylate |
The carbon-iodine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon of the cyclobutane ring into a nucleophilic center.
Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal. chemguide.co.ukbyjus.com These organomagnesium compounds are potent nucleophiles that react with a wide range of electrophiles, most notably carbonyl compounds.
Table 4: Formation and Reaction of a Grignard Reagent
| Step | Reactants | Reagents | Solvent | Intermediate/Product |
| 1. Formation | This compound, Mg | - | Diethyl ether or THF | Ethyl 3-(magnesioiodo)cyclobutane-1-carboxylate |
| 2. Reaction | Grignard reagent, Aldehyde/Ketone | - | Diethyl ether or THF | Ethyl 3-(1-hydroxyalkyl)cyclobutane-1-carboxylate |
Organolithium reagents are another class of powerful organometallic nucleophiles, typically prepared by the reaction of an alkyl halide with lithium metal or through halogen-metal exchange. chemistryviews.orgorganic-chemistry.org They readily add to carbonyl compounds and other electrophiles.
Table 5: Formation and Reaction of an Organolithium Reagent
| Step | Reactants | Reagents | Solvent | Intermediate/Product |
| 1. Formation | This compound, t-BuLi | - | THF, -78 °C | Ethyl 3-lithiocyclobutane-1-carboxylate |
| 2. Reaction | Organolithium reagent, Carbonyl compound | - | THF, -78 °C | Ethyl 3-(1-hydroxyalkyl)cyclobutane-1-carboxylate |
Preparation of Functionalized Cyclobutane Scaffolds
This compound serves as a precursor for a variety of functionalized cyclobutane scaffolds. nih.govnuph.edu.ua The iodo group can be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups such as azides, amines, thiols, and cyanides. These functionalized cyclobutanes are valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Stereocontrolled Synthesis of Chiral Compounds via the Cyclobutane Ring
The synthesis of enantiomerically pure cyclobutane derivatives is of significant interest. chemistryviews.orgresearchgate.net While this compound is typically available as a racemic mixture, chiral resolution of precursors or stereoselective synthesis can provide access to enantiopure material. For instance, enzymatic resolution of a corresponding alcohol precursor can yield enantiomerically enriched starting materials. Once a chiral center is established, subsequent reactions can be designed to proceed with high stereocontrol, allowing for the synthesis of chiral cyclobutane-containing target molecules. The rigid nature of the cyclobutane ring can facilitate diastereoselective reactions by influencing the approach of reagents.
Transformation to Other Halogenated or Substituted Cyclobutane Carboxylates
The iodo substituent in this compound can be replaced with other halogens through halogen exchange reactions. The Finkelstein reaction, for example, allows for the conversion of alkyl iodides to alkyl chlorides or bromides using the corresponding silver or alkali metal salts. This transformation can be useful for tuning the reactivity of the cyclobutane derivative for subsequent synthetic steps. Furthermore, nucleophilic substitution reactions with various nucleophiles can introduce a wide array of other substituents, further demonstrating the versatility of this building block.
Q & A
Q. What are the common synthetic routes for Ethyl 3-iodocyclobutane-1-carboxylate, and how is reaction efficiency optimized?
- Methodological Answer: this compound is typically synthesized via iodination of cyclobutane derivatives. A validated protocol involves copper-catalyzed cross-coupling reactions under inert conditions. For example, using CuCl₂ as a catalyst with Cs₂CO₃ as a base in DMAc solvent at 60°C achieves moderate yields (~58%). Reaction efficiency is optimized by controlling stoichiometry (e.g., 1:2 molar ratio of substrate to iodinating agent) and purification via silica gel chromatography (e.g., petroleum ether:ethyl acetate = 5:1) . Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical for reproducibility.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm) and ester carbonyl signals (δ ~160–170 ppm). The iodine substituent induces deshielding in adjacent protons.
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z calculated for C₇H₁₀IO₂).
Cross-validating spectral data with computational predictions (e.g., DFT-optimized structures) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly in bond length and angle measurements?
- Methodological Answer: Discrepancies arise from experimental factors (e.g., data completeness, twinning) or refinement errors. To address this:
- Use SHELXL for refinement, applying restraints/constraints for geometrically strained regions (e.g., cyclobutane ring).
- Validate data with Olex2 by checking Rint (<0.05 ideal) and completeness (>99% for high-resolution data).
- Compare bond lengths/angles with similar compounds (e.g., cyclobutane esters in the Cambridge Structural Database). For example, C-I bond lengths should align with literature values (~2.10 Å) .
Q. What methodological approaches are recommended for studying the reactivity of this compound in ring-opening reactions under varying conditions?
- Methodological Answer:
- Kinetic Studies : Monitor reaction rates via <sup>1</sup>H NMR or HPLC under controlled temperatures and solvents (e.g., DMF vs. THF).
- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for ring-opening pathways (e.g., iodocyclobutane → allyl iodide intermediates).
- Isotopic Labeling : Introduce <sup>13</sup>C at the cyclobutane ring to track bond cleavage mechanisms via <sup>13</sup>C NMR .
Q. How should researchers design experiments to evaluate the impact of steric strain on the stability of this compound?
- Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen to assess thermal stability.
- X-ray Diffraction : Compare cyclobutane ring puckering parameters (e.g., dihedral angles) with strain-free analogs.
- Reactivity Profiling : Expose the compound to nucleophiles (e.g., NaSPh) and monitor ring-opening rates vs. less-strained derivatives .
Handling Data Contradictions
Q. What strategies are effective when experimental spectral data conflicts with computational predictions for this compound?
- Methodological Answer:
- Re-examine Basis Sets : Ensure DFT calculations (e.g., B3LYP/6-311+G(d,p)) include relativistic effects for iodine.
- Solvent Corrections : Apply PCM models to computational data to match experimental conditions (e.g., chloroform vs. gas phase).
- Error Analysis : Statistically compare observed vs. calculated values (e.g., χ² tests for bond angles) .
Crystallography-Specific Guidance
Q. How can researchers optimize data collection parameters for X-ray crystallography of this compound?
- Methodological Answer:
- Radiation Choice : Use Mo Kα (λ = 0.71073 Å) for heavy-atom (iodine) phasing.
- Data Collection : Employ φ and ω scans on a Bruker APEX-II diffractometer. Ensure θmax >25° for high-resolution data.
- Refinement : Apply anisotropic displacement parameters for iodine and use SHELXL’s TWIN/BASF commands for twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
